
QUISQUALIC ACID
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Overview
Description
Quisqualic acid is a naturally occurring excitatory amino acid found in the seeds of the Quisqualis species. It is known for its potent agonistic effects on the AMPA, kainate, and group I metabotropic glutamate receptors. This compound has been extensively studied for its role in excitotoxicity and its applications in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quisqualic acid can be synthesized through various methods. One approach involves the cyclization of an amide ester to form a hydantoin analog, followed by reductive amination and subsequent cyclization of a substituted ethylenediamine with carbonyldiimidazole . Another method includes the use of methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate and methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate as intermediates .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: Quisqualic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Neuroscience Research
Quisqualic acid is extensively used in neuroscience to study excitotoxicity and neuronal damage. It is particularly relevant in creating animal models for spinal cord injury (SCI), where it induces neuronal death by overstimulating glutamate receptors.
Case Study: this compound-Induced Seizures
A study administered QA to rats at different developmental stages to investigate its effects on seizure activity. The results indicated that QA caused seizures characterized by varying behavioral manifestations depending on the age of the rats, demonstrating its utility in studying developmental neurobiology and epilepsy .
Pharmacological Studies
This compound has been instrumental in understanding receptor interactions and synaptic plasticity. It has been shown to sensitize hippocampal neurons, enhancing depolarization responses, a phenomenon termed the "QUIS effect."
Table 1: Effects of this compound on Neuronal Sensitization
Insect Neurobiology
This compound's excitatory properties extend beyond mammalian systems; it has been shown to affect insect neuromuscular junctions. Research indicates that QA can induce paralysis in insects like the Japanese beetle by mimicking the neurotransmitter L-glutamic acid.
Case Study: Insect Paralysis
Research conducted by the USDA demonstrated that QA present in zonal geranium petals causes rigid paralysis in Japanese beetles, highlighting its potential as a biopesticide .
Potential Therapeutic Applications
While primarily used for research purposes, there are implications for therapeutic applications of this compound in neuroprotection and neurodegenerative diseases. Its ability to modulate glutamate receptor activity suggests potential benefits in conditions characterized by excitotoxicity.
Table 2: Potential Therapeutic Uses of this compound
Condition | Mechanism of Action |
---|---|
Alzheimer's Disease | Modulation of glutamate signaling to prevent excitotoxicity |
Stroke Recovery | Neuroprotective effects through receptor modulation |
Mechanism of Action
Quisqualic acid exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . This activation leads to the depolarization of neurons and can cause excitotoxicity, resulting in neuronal damage and loss .
Comparison with Similar Compounds
L-Glutamic Acid: A neurotransmitter in the central nervous system that quisqualic acid mimics.
Kainic Acid: Another potent agonist of kainate receptors, similar to this compound.
AMPA: An agonist of AMPA receptors, similar in function to this compound.
Uniqueness: this compound is unique due to its high potency as an agonist of multiple glutamate receptors, making it a valuable tool in neuroscience research for studying excitotoxicity and neuronal signaling .
Biological Activity
Quisqualic acid (QA) is a naturally occurring compound primarily derived from the seeds and fruit of Quisqualis chinensis. It is recognized as an agonist at both ionotropic and metabotropic glutamate receptors, playing a significant role in neurotransmission and various physiological processes in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
This compound functions as an agonist for excitatory amino acid receptors, specifically:
- Ionotropic Receptors : These receptors control membrane channels directly, facilitating rapid synaptic transmission.
- Metabotropic Receptors : QA activates these receptors, which indirectly mediate calcium mobilization from intracellular stores and are linked to various signaling pathways, including phosphoinositide hydrolysis .
The activation of these receptors is crucial for processes such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory in the hippocampus .
Neurophysiological Effects
This compound has been shown to sensitize neurons in the hippocampus to depolarization, a phenomenon referred to as the "quis effect." This effect is characterized by enhanced excitability of pyramidal neurons in response to other excitatory stimuli .
Table 1: Summary of this compound's Neurophysiological Effects
Effect | Description |
---|---|
Sensitization | Increases neuronal excitability |
Long-term potentiation (LTP) | Enhances synaptic strength |
Long-term depression (LTD) | Modulates synaptic efficacy |
Pharmacological Studies
Research has demonstrated various pharmacological actions of this compound:
- Behavioral Sensitization : Studies indicate that repeated administration of this compound can lead to sensitization rather than desensitization in certain behavioral responses in animal models. For instance, intrathecal injections of QA resulted in increased biting and scratching responses in mice, suggesting heightened sensitivity to excitatory amino acids (EAAs) .
- Neuromuscular Junction Activity : The actions of QA have also been investigated at the crayfish neuromuscular junction, where it exhibited significant effects on synaptic transmission .
Case Study Example
In a study examining the effects of this compound on spinal cord behavior, researchers found that repeated injections led to an increase in caudally directed biting and scratching responses. This contrasted with NMDA-induced responses, which showed desensitization over time. The findings suggest that this compound may enhance responsiveness through different mechanisms than NMDA receptor activation .
Properties
IUPAC Name |
2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFTDCKZKHJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N1C(=O)NC(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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